molecular formula C29H40N4O B14284779 N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide CAS No. 137995-34-7

N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide

Cat. No.: B14284779
CAS No.: 137995-34-7
M. Wt: 460.7 g/mol
InChI Key: RXPPARODGVPMLG-UHFFFAOYSA-N
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Description

N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with dioctyl and tricyanopropenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting benzoic acid with an amine, such as dioctylamine, under dehydrating conditions to form N,N-dioctylbenzamide.

    Introduction of the Tricyanopropenyl Group: The tricyanopropenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the N,N-dioctylbenzamide with a tricyanopropenyl halide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tricyanopropenyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce reduced amide derivatives.

Scientific Research Applications

N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide involves its interaction with specific molecular targets and pathways. The tricyanopropenyl group is known to interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or signaling pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dioctyl-4-ethylbenzamide: Similar structure but with an ethyl group instead of the tricyanopropenyl group.

    N,N-Dioctyl-4-methylbenzamide: Similar structure but with a methyl group instead of the tricyanopropenyl group.

Uniqueness

N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide is unique due to the presence of the tricyanopropenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

137995-34-7

Molecular Formula

C29H40N4O

Molecular Weight

460.7 g/mol

IUPAC Name

N,N-dioctyl-4-(1,1,3-tricyanoprop-1-en-2-yl)benzamide

InChI

InChI=1S/C29H40N4O/c1-3-5-7-9-11-13-21-33(22-14-12-10-8-6-4-2)29(34)26-17-15-25(16-18-26)28(19-20-30)27(23-31)24-32/h15-18H,3-14,19,21-22H2,1-2H3

InChI Key

RXPPARODGVPMLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C(=O)C1=CC=C(C=C1)C(=C(C#N)C#N)CC#N

Origin of Product

United States

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